molecular formula C16H12FNO B3148683 5-Fluoro-2-(1-naphthyloxy)aniline CAS No. 65457-10-5

5-Fluoro-2-(1-naphthyloxy)aniline

Cat. No.: B3148683
CAS No.: 65457-10-5
M. Wt: 253.27 g/mol
InChI Key: MTAVCKBTSWIFOA-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1-naphthyloxy)aniline is a fluorinated aniline derivative featuring a fluorine atom at the 5-position and a 1-naphthyloxy group at the 2-position of the benzene ring. The compound’s structure combines aromatic hydrophobicity (from the naphthalene moiety) with the electronic effects of fluorine, making it a candidate for medicinal chemistry and material science applications. Its instability in diamine form necessitates immediate use in subsequent reactions .

Properties

IUPAC Name

5-fluoro-2-naphthalen-1-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-12-8-9-16(14(18)10-12)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAVCKBTSWIFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(1-naphthyloxy)aniline typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of 5-Fluoro-2-(1-naphthyloxy)aniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-(1-naphthyloxy)aniline can undergo oxidation reactions to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted aniline derivatives.

Comparison with Similar Compounds

Table 1: Key Properties of 5-Fluoro-2-(1-naphthyloxy)aniline and Analogues

Compound Name Molecular Formula Molecular Weight Substituent CAS Number Key Applications/Notes References
5-Fluoro-2-(1-naphthyloxy)aniline C₁₆H₁₂FNO 253.28* 1-Naphthyloxy Not explicitly stated Medicinal chemistry (e.g., antimicrobial agents)
5-Fluoro-2-(1H-imidazol-1-yl)aniline C₉H₈N₃F 177.17 1H-imidazol-1-yl 251649-52-2 Fragment screening against Burkholderia pseudomallei
5-Fluoro-2-(pyridin-4-ylmethoxy)aniline C₁₂H₁₁FN₂O 230.23 Pyridin-4-ylmethoxy 347194-00-7 Discontinued product; potential kinase inhibition
5-Fluoro-2-(phenethyloxy)aniline C₁₄H₁₄FNO 231.27 Phenethyloxy Not provided High hydrophobicity; irritant (Xi hazard class)
5-Fluoro-2-(1-pyrrolidinyl)aniline C₁₀H₁₃FN₂ 180.22 Pyrrolidinyl 869942-11-0 Intermediate in pharmaceutical synthesis
5-Fluoro-2-methylaniline C₇H₈FN 125.14 Methyl 367-29-3 Simple derivative; >97% purity

*Molecular weight calculated based on formula.

Substituent Effects on Properties

Fluorine at the 5-position induces electron-withdrawing effects, stabilizing the aniline moiety and influencing reactivity in electrophilic substitutions .

Solubility and Stability :

  • Compounds with bulky substituents (e.g., naphthyloxy, phenethyloxy) exhibit lower aqueous solubility compared to smaller groups (e.g., methyl, imidazole) .
  • Pyrrolidinyl and imidazole substituents introduce basic nitrogen atoms, enhancing solubility in polar solvents .

Biological Activity :

  • 5-Fluoro-2-(1H-imidazol-1-yl)aniline demonstrates fragment-based activity against Burkholderia pseudomallei, likely due to imidazole’s ability to coordinate metal ions in bacterial enzymes .
  • The naphthyloxy group’s hydrophobicity may improve membrane permeability in medicinal compounds .

Biological Activity

5-Fluoro-2-(1-naphthyloxy)aniline is a compound of significant interest in biochemical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₆H₁₂FNO
Molecular Weight: 253.28 g/mol
Structural Features:

  • The compound consists of a fluorine atom and a naphthyloxy group attached to an aniline structure, which influences its reactivity and biological interactions.

The biological activity of 5-Fluoro-2-(1-naphthyloxy)aniline primarily involves its interaction with various enzymes and proteins. It can act as an inhibitor or modulator of specific biochemical pathways:

  • Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, which can be crucial for understanding its role in metabolic pathways.
  • Protein Interactions: It can modify protein-protein interactions, impacting cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 5-Fluoro-2-(1-naphthyloxy)aniline:

Biological Activity Description Reference
Enzyme InhibitionInhibits glutathione S-transferase (GST), affecting detoxification processes.
Protein InteractionModulates protein interactions in proteomics studies, potentially influencing drug resistance mechanisms.
Therapeutic PotentialInvestigated for anti-inflammatory properties related to COX-2 inhibition.

Case Studies

  • Inhibition of Glutathione S-Transferase (GST):
    • A study demonstrated that 5-Fluoro-2-(1-naphthyloxy)aniline effectively inhibits GST, which plays a critical role in detoxifying harmful compounds in cells. This inhibition could have implications for drug resistance in cancer therapy, where GST activity often contributes to chemotherapy failure .
  • Proteomics Applications:
    • In proteomic research, this compound has been utilized as a biochemical probe to study enzyme dynamics and interactions. Its ability to alter enzyme activity is valuable for elucidating complex biochemical pathways .
  • Anti-inflammatory Effects:
    • Research indicates that structural modifications of 5-Fluoro-2-(1-naphthyloxy)aniline may enhance its anti-inflammatory properties by effectively inhibiting COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of 5-Fluoro-2-(1-naphthyloxy)aniline:

  • Modifications to the naphthyloxy group can significantly alter the compound's interaction profiles with various biological targets.
  • The compound's unique fluorine substitution may enhance its stability and reactivity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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